3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine
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Overview
Description
[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an acetyloxy group, an amino-fluoropurinyl group, and a trifluoromethylsulfonyloxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate typically involves multiple steps. The process begins with the preparation of the oxolan-2-yl core, followed by the introduction of the acetyloxy, amino-fluoropurinyl, and trifluoromethylsulfonyloxy groups. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could produce a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used to study the effects of fluorinated nucleosides on cellular processes. Its incorporation into DNA or RNA can help researchers understand the role of fluorine in biological systems and develop new therapeutic agents.
Medicine
In medicine, [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, where it disrupts normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-9H-purin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate
- [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-chloropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate
Uniqueness
[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate is unique due to the presence of the fluorine atom in the purine ring. This fluorine atom can significantly alter the compound’s biological activity and stability compared to its non-fluorinated analogs. The trifluoromethylsulfonyloxy group also provides unique reactivity, making this compound a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
[3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5O8S/c1-5(25)29-3-7-9(30-6(2)26)10(32-33(27,28)15(17,18)19)13(31-7)24-4-21-8-11(20)22-14(16)23-12(8)24/h4,7,9-10,13H,3H2,1-2H3,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVRDBIJIUYDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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